![molecular formula C13H8Cl2INO B3743328 N-(2,5-dichlorophenyl)-2-iodobenzamide](/img/structure/B3743328.png)
N-(2,5-dichlorophenyl)-2-iodobenzamide
説明
N-(2,5-dichlorophenyl)-2-iodobenzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied in the field of cancer research. MLN4924 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用機序
N-(2,5-dichlorophenyl)-2-iodobenzamide inhibits the activity of NAE, which is responsible for activating the protein NEDD8. NEDD8 is then conjugated to target proteins, leading to their degradation by the proteasome. By inhibiting NAE activity, N-(2,5-dichlorophenyl)-2-iodobenzamide prevents the degradation of certain proteins, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-(2,5-dichlorophenyl)-2-iodobenzamide has a selective effect on cancer cells, leading to cell cycle arrest and apoptosis. It has been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to increased sensitivity to chemotherapy and radiation therapy. N-(2,5-dichlorophenyl)-2-iodobenzamide has also been shown to have anti-angiogenic effects, inhibiting the growth of blood vessels that supply tumors.
実験室実験の利点と制限
One of the main advantages of N-(2,5-dichlorophenyl)-2-iodobenzamide is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, its mechanism of action is complex and may have unintended effects on other cellular processes. Additionally, the synthesis of N-(2,5-dichlorophenyl)-2-iodobenzamide is complex and may limit its widespread use in laboratory experiments.
将来の方向性
There are several potential future directions for the study of N-(2,5-dichlorophenyl)-2-iodobenzamide. One area of interest is the development of combination therapies that include N-(2,5-dichlorophenyl)-2-iodobenzamide and other cancer treatments, such as chemotherapy and radiation therapy. Additionally, there is interest in exploring the use of N-(2,5-dichlorophenyl)-2-iodobenzamide in combination with immunotherapy, which has shown promising results in the treatment of certain types of cancer. Another area of interest is the development of more selective NAE inhibitors that may have fewer unintended effects on other cellular processes.
科学的研究の応用
N-(2,5-dichlorophenyl)-2-iodobenzamide has been studied extensively in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome system. This inhibition leads to the accumulation of proteins that are targeted for degradation by the proteasome, resulting in cell cycle arrest and apoptosis.
特性
IUPAC Name |
N-(2,5-dichlorophenyl)-2-iodobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2INO/c14-8-5-6-10(15)12(7-8)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGQTVNPNXKDJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。